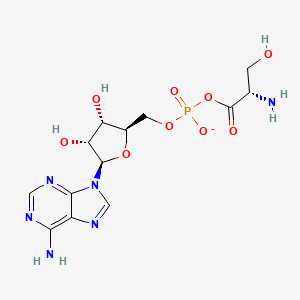

L-seryl-AMP(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N6O9P- |

|---|---|

Molecular Weight |

433.29 g/mol |

IUPAC Name |

[(2S)-2-amino-3-hydroxypropanoyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/p-1/t5-,6+,8+,9+,12+/m0/s1 |

InChI Key |

UVSYURUCZPPUQD-MACXSXHHSA-M |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)[C@H](CO)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)C(CO)N)O)O)N |

Origin of Product |

United States |

Enzymatic Formation and Catalytic Mechanisms of L Seryl Amp 1

Aminoacyl-tRNA Synthetase Pathways

The primary and most well-understood route for L-seryl-AMP(1-) production is through the activity of aminoacyl-tRNA synthetases, which are central to the fidelity of protein translation.

Seryl-tRNA Synthetase (SerRS) as a Canonical Producer of L-seryl-AMP(1-)

Seryl-tRNA Synthetase (SerRS) is a vital enzyme that ensures the correct charging of transfer RNA (tRNA) molecules with the amino acid serine, a critical step in protein synthesis. aars.onlineusbio.net This enzyme belongs to the class II family of aminoacyl-tRNA synthetases and is the primary producer of L-seryl-AMP(1-) in the canonical pathway of protein biosynthesis. usbio.netebi.ac.uk The formation of L-seryl-AMP(1-) is the first of a two-step reaction catalyzed by SerRS, which ultimately leads to the attachment of serine to its cognate tRNA (tRNASer). nih.govnih.gov In addition to its role in charging tRNASer, SerRS is also responsible for aminoacylating tRNASec with serine, which is a precursor for the synthesis of selenocysteine (B57510), the 21st proteinogenic amino acid. aars.onlinenih.govebi.ac.uk

The Two-Step Aminoacylation Reaction Mechanism Involving L-seryl-AMP(1-)

The aminoacylation of tRNA by SerRS proceeds through a universally conserved two-step mechanism. nih.govnih.gov

Amino Acid Activation: In the first step, the carboxyl group of L-serine launches a nucleophilic attack on the α-phosphate of an ATP molecule within the active site of SerRS. nih.govwikipedia.org This reaction results in the formation of the high-energy intermediate, L-seryl-AMP(1-), and the release of inorganic pyrophosphate (PPi). nih.govwikipedia.org The L-seryl-AMP(1-) intermediate remains tightly bound to the enzyme. nih.gov

Aminoacyl Transfer: In the second step, the activated seryl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine (B11128) of the cognate tRNASer molecule. nih.govresearchgate.net This transfer results in the formation of L-seryl-tRNASer and the release of AMP. nih.govwikipedia.org The charged L-seryl-tRNASer is then ready to be delivered to the ribosome for protein synthesis. nih.gov

This two-step process is essential for overcoming the thermodynamic barrier of peptide bond formation. wikipedia.org The energy for this process is derived from the hydrolysis of ATP in the initial activation step. wikipedia.org

Kinetic and Mechanistic Characterization of SerRS Adenylation Domains

The adenylation domain of SerRS is the catalytic core responsible for the formation of L-seryl-AMP(1-). ebi.ac.uk Kinetic studies of SerRS from various organisms have provided insights into its catalytic efficiency and substrate binding. For instance, studies on yeast seryl-tRNA synthetase have revealed the presence of two sets of substrate sites for L-serine, tRNASer, and Mg2+-ATP, with evidence of anticooperative binding of two serine molecules to the enzyme. nih.gov At low serine concentrations, the reaction kinetics are second order with respect to tRNASer, but become first order at higher serine concentrations when two serine molecules are bound, leading to a significant increase in the rate of aminoacylation. nih.gov

The catalytic efficiency of the adenylation domain can be influenced by other domains within the synthetase. For example, deletion of the N-terminal tRNA binding domain in human SerRS has been shown to reduce the catalytic efficiency of the enzyme. nih.gov

| Enzyme Source | Kinetic Parameter | Value | Conditions |

| Escherichia coli SerRS | KM for Serine | Not specified | Not specified |

| Escherichia coli SerRS | KM for ATP | Not specified | Not specified |

| Saccharomyces cerevisiae SerRS | Substrate Binding | Anticooperative for L-serine | Varied L-serine concentrations |

Nonribosomal Peptide Synthetase (NRPS) Systems

Beyond the ribosome, L-seryl-AMP(1-) is also a key building block in the biosynthesis of a diverse array of natural products through Nonribosomal Peptide Synthetase (NRPS) systems. nih.govduke.edu

Adenylation Domains in NRPS Pathways: General Principles of Substrate Activation

NRPSs are large, modular enzymes that synthesize peptides without the use of an mRNA template. nih.govduke.edu Each module is responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govebi.ac.uk The adenylation (A) domain within each module is the gatekeeper, responsible for selecting and activating a specific amino acid substrate. nih.govmdpi.comchemrxiv.org

Similar to aminoacyl-tRNA synthetases, the A domain catalyzes a two-step reaction: nih.gov

Substrate Adenylation: The A domain activates its cognate amino acid by reacting it with ATP to form an aminoacyl-AMP intermediate, such as L-seryl-AMP(1-), and releasing pyrophosphate. nih.govnih.gov

Thiolation: The activated aminoacyl group is then transferred to the phosphopantetheine arm of an adjacent thiolation (T) or peptidyl carrier protein (PCP) domain, forming a thioester bond. nih.govrsc.org

The specificity of the A domain for its substrate is a primary determinant of the final structure of the nonribosomal peptide product. duke.edumdpi.com

Specificity of L-serine Activation by NRPS Adenylation Domains, e.g., EntF and FmoA3

The specificity of NRPS A domains for their respective amino acid substrates is determined by a "specificity code" of approximately ten amino acid residues lining the substrate-binding pocket. nih.govnih.gov

EntF: A well-characterized example of an L-serine-specific A domain is found in EntF, a component of the enterobactin (B1671361) synthetase complex in Escherichia coli. nih.govqmul.ac.uk The A domain of EntF specifically activates L-serine to form L-seryl-AMP(1-) as the first step in incorporating serine into the siderophore enterobactin. nih.govpnas.org Studies on the EntF A domain have revealed that while it is highly specific for L-serine, mutations in its specificity-conferring residues can alter its substrate preference. nih.gov The catalytic efficiency (kcat/Km) of the isolated EntF A domain for L-serine has been determined, although it is somewhat lower than that of the full-length protein, suggesting that other domains may influence its catalytic power. nih.gov

FmoA3: Another example of an L-serine activating A domain is FmoA3, which is involved in the biosynthesis of an uncharacterized nonribosomal peptide. While detailed kinetic data for FmoA3 is less available, its specificity for L-serine is predicted based on the sequence of its specificity-conferring code. nih.gov

| NRPS A Domain | Organism | Natural Product | Kinetic Parameter (for L-serine) | kcat/Km (mM-1min-1) |

| EntF | Escherichia coli | Enterobactin | kcat | 990 min-1 |

| EntF | Escherichia coli | Enterobactin | Km | 14 mM |

| EntF | Escherichia coli | Enterobactin | kcat/Km | 70 |

| FmoA3 | Not Specified | Not Specified | Not Determined | Not Determined |

Role of L-seryl-AMP(1-) as a Covalently Bound Intermediate in Nonribosomal Peptide Biosynthesis

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a diverse array of peptide natural products with significant pharmacological applications. The biosynthesis of these peptides occurs in an assembly-line fashion, where each module is responsible for the incorporation of a specific amino acid. A key step in this process is the activation of the amino acid by the adenylation (A) domain of an NRPS module.

The A domain catalyzes a two-step reaction. In the first step, the carboxyl group of L-serine attacks the α-phosphate of an ATP molecule, leading to the formation of a mixed anhydride (B1165640), L-seryl-adenylate (L-seryl-AMP), and the release of pyrophosphate (PPi). This L-seryl-AMP intermediate remains tightly, but non-covalently, bound within the active site of the A domain.

In the subsequent step, the activated seryl moiety is transferred to the thiol group of a phosphopantetheine (Ppant) arm, which is attached to a peptidyl carrier protein (PCP) or thiolation (T) domain. This transfer results in the formation of a thioester bond between the serine and the PCP domain, releasing AMP. The seryl-S-PCP is then ready for peptide bond formation with the growing peptide chain.

The formation of the L-seryl-AMP intermediate is a critical checkpoint for substrate recognition and fidelity in nonribosomal peptide synthesis. The A domain possesses a high degree of specificity for its cognate amino acid, ensuring the correct building block is incorporated into the final peptide product.

A well-studied example of this process is the enterobactin synthetase system in Escherichia coli, where the EntF protein contains a serine-specific A domain. This domain activates L-serine to form L-seryl-AMP before its covalent attachment to the adjacent PCP domain nih.gov. Kinetic studies of the EntF adenylation domain have provided insights into the efficiency of this activation step.

Kinetic Parameters for L-serine Activation by EntF Adenylation Domain

| Enzyme Construct | KM for L-serine (mM) | kcat (min-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| EntF (full-length) | 0.43 | 450 | 17400 |

| EntF C-A fragment | 14 | 990 | 1167 |

Protein Adenylyltransferases (AMPylases)

Protein adenylyltransferases, or AMPylases, are a class of enzymes that catalyze the covalent attachment of AMP to specific amino acid residues on target proteins. This post-translational modification, termed AMPylation, can modulate the activity, stability, and interaction partners of the modified protein.

Selenoprotein-O (SelO) and its Catalytic Activity in Protein Serine AMPylation

Selenoprotein-O (SelO) is a highly conserved mitochondrial protein that has been identified as a bona fide protein adenylyltransferase nih.gov. Despite having a protein kinase-like fold, SelO lacks the canonical catalytic residues for phosphotransfer. Instead, its active site is uniquely configured to catalyze the transfer of AMP from ATP to the hydroxyl groups of serine, threonine, and tyrosine residues on substrate proteins nih.govuniprot.org.

The catalytic mechanism of SelO involves a nucleophilic attack by the hydroxyl group of a serine residue on the α-phosphate of ATP, resulting in the formation of a phosphodiester bond and the release of pyrophosphate nih.gov. This reaction is distinct from phosphorylation, where the γ-phosphate of ATP is transferred. The activity of SelO is crucial for cellular homeostasis, particularly in response to oxidative stress nih.govnih.gov.

Enzymatic Transfer of Adenosine Monophosphate to Protein Serine Residues

The transfer of AMP to serine residues by SelO is a targeted and regulated process. SelO recognizes specific protein substrates within the mitochondria and modifies them at particular serine, threonine, or tyrosine sites. This modification can alter the function of the target protein, thereby influencing cellular signaling pathways.

Research has identified several mitochondrial proteins as substrates for SelO-mediated AMPylation. These proteins are often involved in metabolic pathways and the cellular response to oxidative stress. The identification of these substrates has been facilitated by the use of biotinylated ATP analogs, which allow for the labeling and subsequent identification of AMPylated proteins nih.govnih.gov. While a comprehensive list of all SelO substrates and their specific AMPylation sites is still an active area of research, some key targets have been identified.

Examples of SelO Substrates and Potential AMPylation Functions

| Substrate Protein | Potential Function of AMPylation |

|---|---|

| Glutamate dehydrogenase | Regulation of metabolic flux researchgate.net |

| Pyruvate dehydrogenase | Regulation of metabolic flux researchgate.net |

| Components of the electron transport chain | Modulation of mitochondrial respiration and oxidative stress response |

The discovery of SelO's AMPylation activity has expanded our understanding of the roles of pseudokinases and highlighted the importance of AMPylation as a key post-translational modification in regulating mitochondrial function and cellular stress responses.

Biological Functions and Physiological Significance of L Seryl Amp 1 Intermediates

Role in Genetic Information Transfer and Protein Synthesis

The accurate translation of the genetic code is paramount for cellular function. L-seryl-AMP(1-) is a key player in ensuring the fidelity of this process, from the correct charging of transfer RNAs (tRNAs) to its involvement in the incorporation of the 21st amino acid, selenocysteine (B57510).

The process of protein synthesis begins with the attachment of the correct amino acid to its corresponding tRNA molecule. nih.gov This crucial step is catalyzed by a class of enzymes known as aminoacyl-tRNA synthetases (aaRS). researchgate.netgu.se In the case of the amino acid serine, seryl-tRNA synthetase (SerRS) is responsible for this task. abcam.com The reaction occurs in two steps: first, serine is activated by ATP to form the intermediate L-seryl-AMP(1-). abcam.comresearchgate.net Subsequently, the seryl group is transferred to the acceptor end of tRNA(Ser), forming seryl-tRNA(Ser). abcam.com This charged tRNA then participates in ribosomal translation, delivering serine to the growing polypeptide chain at the ribosome. nih.govopenaccessjournals.com The formation of L-seryl-AMP(1-) is therefore a fundamental step in ensuring that serine is correctly incorporated into proteins, maintaining the integrity of the genetic code. abcam.comkhanacademy.org

Selenocysteine (Sec) is often referred to as the 21st amino acid and is incorporated into a unique class of proteins called selenoproteins. nih.gov Unlike the other 20 amino acids, selenocysteine does not have its own dedicated aminoacyl-tRNA synthetase. nih.gov Instead, its synthesis occurs on its specific tRNA, tRNA(Sec). nih.govresearchgate.net The process begins with the misacylation of tRNA(Sec) with serine by seryl-tRNA synthetase (SerRS), forming L-seryl-tRNA(Sec). uniprot.orgebi.ac.ukuniprot.orgreactome.org This initial step is conserved across all domains of life. oup.com In bacteria, L-seryl-tRNA(Sec) is then directly converted to selenocysteinyl-tRNA(Sec) by the enzyme L-seryl-tRNA(Sec) selenium transferase. uniprot.orgebi.ac.uk In eukaryotes and archaea, the serine on L-seryl-tRNA(Sec) is first phosphorylated by O-phosphoseryl-tRNA kinase (PSTK) and then converted to selenocysteine. nih.govnih.govresearchgate.net The formation of L-seryl-AMP(1-) is an essential prerequisite for the generation of L-seryl-tRNA(Sec), highlighting its critical role in the selenocysteine incorporation pathway. aars.online

Aminoacyl-tRNA synthetases must be highly specific to prevent the incorrect attachment of amino acids to tRNAs, which could lead to errors in protein synthesis. elifesciences.org Many aaRSs have evolved proofreading or editing mechanisms to correct mistakes. pnas.orgnih.gov These mechanisms can occur at two stages: pre-transfer editing, which involves the hydrolysis of the incorrect aminoacyl-adenylate intermediate (like an erroneously formed L-seryl-AMP(1-)), and post-transfer editing, which corrects the mischarged tRNA. researchgate.netnih.govoup.com For instance, threonyl-tRNA synthetase (ThrRS) can mistakenly activate serine to form seryl-AMP. nih.gov To prevent the misincorporation of serine at threonine codons, some ThrRS enzymes possess a pre-transfer editing function that hydrolyzes the seryl-AMP intermediate. nih.govresearchgate.net This editing is crucial for maintaining translational fidelity. pnas.orgnih.gov The existence of these intricate editing mechanisms underscores the importance of preventing the formation and utilization of incorrect L-seryl-AMP(1-) intermediates by non-cognate synthetases. researchgate.net

Post-Translational Modification by Protein AMPylation

Beyond its role in protein synthesis, the AMP moiety, as seen in L-seryl-AMP(1-), is also utilized in a post-translational modification process known as AMPylation. This process involves the covalent attachment of adenosine (B11128) monophosphate (AMP) to the hydroxyl group of serine, threonine, or tyrosine residues on a protein. researchgate.netwikipedia.orgfrontiersin.orgmdpi.com

Protein AMPylation is an emerging regulatory mechanism involved in various cellular processes, including the unfolded protein response (UPR) and redox homeostasis. nih.govpnas.org Enzymes called AMPylators catalyze the transfer of AMP from ATP to a protein substrate. researchgate.netresearchgate.net In metazoans, two main AMPylating enzymes have been identified: FICD (also known as HYPE) and SelO. pnas.orgroyalsocietypublishing.org FICD is located in the endoplasmic reticulum and plays a role in regulating the UPR by AMPylating the chaperone protein BiP (also known as HSPA5). pnas.orgnih.gov SelO, a pseudokinase, is found in the mitochondria and is involved in the cellular response to oxidative stress by AMPylating proteins that regulate redox balance. nih.gov The modification of serine residues by AMPylation can alter a protein's activity, stability, or interactions with other molecules, thereby playing a crucial role in maintaining cellular homeostasis. nih.govbiorxiv.orgresearchgate.net

The identification and characterization of proteins modified by serine AMPylation are essential for understanding the full scope of this regulatory process. nih.gov Various techniques, including mass spectrometry and the use of chemical reporters, have been employed to identify AMPylated substrates. nih.govnih.govacs.orgjenabioscience.com These studies have revealed a growing list of proteins that undergo AMPylation on serine, threonine, or tyrosine residues. nih.govbiorxiv.org For example, chemical proteomics has identified lysosomal proteins, such as PLD3 and ACP2, as being increasingly AMPylated during neuronal differentiation. biorxiv.org The characterization of these substrates and their specific AMPylation sites provides valuable insights into the functional consequences of this modification. nih.govnih.govacs.org

Biosynthesis of Specialized Metabolites

L-seryl-AMP(1-) is a pivotal intermediate in the assembly lines of various bioactive compounds. Its generation allows for the covalent tethering of serine to a carrier protein domain, typically a peptidyl carrier protein (PCP) or an aryl carrier protein (ArCP), facilitating subsequent enzymatic modifications and chain elongation.

Nonribosomal peptides (NRPs) are a class of secondary metabolites with a wide range of biological activities, including antibiotic, immunosuppressive, and siderophoric functions. nih.gov The synthesis of these peptides is carried out by large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). sigmaaldrich.com The adenylation (A) domain of an NRPS module is responsible for selecting a specific amino acid and activating it as an aminoacyl-adenylate, such as L-seryl-AMP(1-), at the expense of ATP. sigmaaldrich.comnih.gov

This activation is the first committed step in the incorporation of an amino acid into the growing peptide chain. nih.gov The activated L-serine is then transferred to the phosphopantetheinyl arm of a downstream peptidyl carrier protein (PCP) domain. uniprot.org This process is fundamental to the structural diversity of NRPs, as the modular nature of NRPSs allows for the incorporation of various amino acids, including non-proteinogenic ones, and for subsequent modifications like epimerization, cyclization, and heterocyclization. nih.gov For instance, the FmoA3 single modular NRPS utilizes α-methyl-L-serine, a derivative of serine, to form an α-methyl-L-seryl-AMP intermediate, which ultimately leads to the synthesis of a 4-methyloxazoline ring, a structural feature found in certain natural products. nih.govacs.org This highlights how the activation of serine and its analogs via adenylation contributes to the vast chemical space of nonribosomal peptides.

The involvement of L-seryl-AMP(1-) as a key intermediate is well-documented in several distinct secondary metabolite biosynthetic pathways.

Siderophore Biosynthesis (Enterobactin): In response to iron limitation, many bacteria synthesize high-affinity iron chelators called siderophores. nih.gov Enterobactin (B1671361), a potent catecholate siderophore produced by Escherichia coli and other bacteria, is synthesized from three molecules each of 2,3-dihydroxybenzoate (DHB) and L-serine. nih.govfrontiersin.org The biosynthesis involves a multi-enzyme complex where the EntF protein catalyzes the ATP-dependent activation of L-serine to form L-seryl-AMP. uniprot.orgnih.gov This activated serine is then loaded onto the peptidyl carrier domain of EntF, ready for subsequent amide and ester bond formations to assemble the final macrocyclic enterobactin molecule. uniprot.orgfrontiersin.org

Mycosporine-like Amino Acid (MAA) Biosynthesis (Shinorine and Porphyra-334): Mycosporine-like amino acids are UV-screening compounds found in a wide range of organisms exposed to high levels of solar radiation. nih.govnih.gov The biosynthesis of shinorine (B1251615) (which contains an L-serine moiety) and porphyra-334 (B1236830) involves a key step catalyzed by an NRPS-like enzyme. nih.govskums.ac.ir This enzyme, such as the MysE from Anabaena variabilis, contains an adenylation domain that activates L-serine to L-seryl-AMP. nih.gov This activated intermediate is then attached to the mycosporine-glycine core to generate shinorine. nih.gov The ability of some of these enzymes to also activate other amino acids, like L-threonine, contributes to the diversity of MAAs produced. nih.gov

Antibiotic Biosynthesis (Nocardicin and Albomycin): The formation of the characteristic β-lactam ring in some antibiotics is thought to proceed through an activated serine intermediate. In the biosynthesis of nocardicin A, an intramolecular displacement within a peptide precursor containing an activated L-seryl residue is a proposed mechanism for the four-membered ring formation. nih.gov Furthermore, the antibiotic albomycin (B224201) functions by releasing a toxic warhead, SB-217452, which is a structural mimic of seryl-adenylate (B1675329). mdpi.com This mimicry allows it to potently inhibit seryl-tRNA synthetases, highlighting the biological significance of the seryl-AMP structure as a target. mdpi.com

Interactive Table: Examples of L-seryl-AMP(1-) in Secondary Metabolite Biosynthesis

| Metabolite Class | Specific Metabolite | Organism Example | Enzyme | Function of L-seryl-AMP(1-) |

|---|---|---|---|---|

| Siderophores | Enterobactin | Escherichia coli | EntF | Precursor for the serine backbone of the macrocycle uniprot.orgnih.gov |

| Mycosporine-Like Amino Acids | Shinorine | Anabaena variabilis | MysE (NRPS-like) | Provides the L-serine moiety attached to the core nih.govnih.gov |

| Mycosporine-Like Amino Acids | Porphyra-334 | Actinomycetales | NRPS homolog | Precursor for the amino acid side chain nih.gov |

| Antibiotics | Nocardicin A | Nocardia uniformis | NocB (NRPS) | Proposed intermediate for β-lactam ring formation nih.gov |

| Antibiotics | Albomycin | Streptomyces griseus | (Target of mimic) | The structural analogue SB-217452 inhibits seryl-tRNA synthetase mdpi.com |

Interconnections with Broader Metabolic Networks

L-serine, the direct precursor for L-seryl-AMP(1-), is a non-essential amino acid whose biosynthesis is tightly integrated with central carbon metabolism. slideshare.net The primary de novo synthesis route for L-serine in many organisms, including plants and bacteria, is the phosphorylated pathway, which branches off from the glycolytic intermediate 3-phosphoglycerate (B1209933). uv.esbiorxiv.org This pathway involves three enzymatic steps catalyzed by 3-phosphoglycerate dehydrogenase (SerA), phosphoserine aminotransferase (SerC), and phosphoserine phosphatase (SerB). biorxiv.org

The availability of L-serine from this pathway, or from dietary sources and protein turnover, directly influences the pool of substrate available for activation by NRPS adenylation domains. biorxiv.org Therefore, the flux through glycolysis and the regulation of the serine biosynthetic pathway are critical determinants for the production of serine-containing specialized metabolites. In some bacteria, the expression of serA, the gene encoding the first enzyme in the pathway, is controlled by global metabolic regulators, linking serine availability directly to the nutritional status of the cell. biorxiv.org

The metabolic network surrounding L-seryl-AMP(1-) extends to purine (B94841) biosynthesis and one-carbon metabolism, primarily through its precursor, L-serine. L-serine is a major donor of one-carbon units to the folate cycle. nih.govnih.gov The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), simultaneously generates 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). creative-proteomics.com This one-carbon unit is essential for numerous biosynthetic processes, including the de novo synthesis of purine nucleotides. mdpi.com

The purine ring is assembled from various precursors, with two of its carbon atoms (C2 and C8) being derived from formyl groups transferred from 10-formyltetrahydrofolate, a derivative of 5,10-CH₂-THF. wikipedia.org Thus, a direct link exists between serine metabolism, the one-carbon pool, and the synthesis of ATP, which is not only the energy source for L-serine activation but also the source of the AMP moiety in L-seryl-AMP(1-). mdpi.com

Furthermore, there is evidence of a regulatory intersection between purine biosynthesis and other cellular processes. For instance, in Staphylococcus aureus, a functional link between purine biosynthesis and the second messenger cyclic di-AMP (c-di-AMP) has been identified, which impacts biofilm formation and antibiotic persistence. nih.gov Given that L-seryl-AMP(1-) formation is an ATP-dependent process, its synthesis is inherently connected to the cellular energy and nucleotide charge, which are influenced by both purine biosynthesis and one-carbon metabolism.

Structural Biology and Molecular Basis of L Seryl Amp 1 Interactions

High-Resolution Structural Analysis of L-seryl-AMP(1-)-Bound Enzymes

High-resolution structural techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the three-dimensional architecture of enzymes that bind L-seryl-AMP(1-). These methods reveal the intricate details of molecular recognition, catalysis, and the dynamic conformational changes that govern enzyme function.

X-ray crystallography has provided atomic-level insights into the structure of seryl-tRNA synthetases (SerRS) and their interaction with L-seryl-AMP(1-) or its analogs. nih.govrcsb.org This technique directs X-rays at a crystallized protein, and the resulting diffraction pattern is used to calculate the positions of individual atoms, revealing the molecule's three-dimensional structure. anton-paar.comlibretexts.org

Crystal structures of SerRS from various organisms, including Thermus thermophilus, Pyrococcus horikoshii, and humans, have been solved in complex with seryl-adenylate (B1675329) analogs such as 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA) or seryl-hydroxamate-AMP. nih.govnih.govnih.gov These analogs mimic the L-seryl-AMP(1-) intermediate, allowing for the stable capture of the enzyme-ligand complex for structural analysis. nih.gov The structures reveal that the seryl-adenylate analog binds in a deep, hydrophilic cleft within the catalytic domain, which is formed by an antiparallel beta-sheet and surrounding loops. nih.govrcsb.org This binding is stabilized by a network of hydrogen bonds. nih.gov

For example, the crystal structure of human SerRS in complex with Ser-SA was determined at a resolution of 2.9 Å. nih.gov Similarly, the structure of T. thermophilus SerRS complexed with two different seryl-adenylate analogs was resolved at 2.5 Å. nih.gov These studies highlight the conserved nature of the adenylate-binding pocket within class II aminoacyl-tRNA synthetases. rcsb.org

Interactive Data Table: X-ray Crystallography Studies of SerRS Complexes

| PDB ID | Enzyme | Organism | Ligand | Resolution (Å) | Key Findings | Reference |

| 4L87 | Seryl-tRNA synthetase | Homo sapiens | Ser-SA | 2.9 | Reveals a molecular lever mechanism specific to higher eukaryotes upon ligand binding. | nih.govrcsb.org |

| 1SES | Seryl-tRNA synthetase | Thermus thermophilus | Seryl-hydroxamate-AMP & Ser-SA | 2.5 | Details the binding mode of seryl-adenylate analogs in a deep hydrophilic cleft. | nih.govrcsb.orgebi.ac.uk |

| 2C2L | Seryl-tRNA synthetase | Pyrococcus horikoshii | Ser-SA | 2.6 | Shows a recognition mechanism for the seryl and adenylate moieties similar to bacterial and mitochondrial SerRS. | nih.govtandfonline.com |

| 1WLE | Seryl-tRNA synthetase | Methanosarcina barkeri | Ser-AMS | 2.4 | Reveals a unique zinc-dependent mode of serine recognition. | nih.gov |

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic macromolecular complexes. This method involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images are then computationally combined to reconstruct a three-dimensional model.

Furthermore, cryo-EM analysis of the bacterial selenocysteine (B57510) synthase (SelA), an enzyme that utilizes L-seryl-tRNA(Sec) (derived from L-seryl-AMP(1-)), has revealed its decameric structure and the architecture of its active site. nih.gov These studies demonstrate the capability of cryo-EM to capture enzymes in different functional states, providing a more dynamic picture of their operation.

Active Site Architecture and Catalytic Residues Involved in L-seryl-AMP(1-) Processing

The active site of seryl-tRNA synthetase (SerRS) is a highly specialized environment designed to bind L-serine and ATP, catalyze the formation of L-seryl-AMP(1-), and subsequently transfer the seryl moiety to tRNA(Ser). nih.govontosight.ai The architecture of this active site is characterized by three conserved sequence motifs typical of class II aminoacyl-tRNA synthetases. nih.gov Motif 1 is involved in dimerization, while motifs 2 and 3 contain key residues essential for the aminoacylation reaction. researchgate.net

Structural studies have identified specific residues that are critical for catalysis. nih.gov In Thermus thermophilus SerRS, the recognition of the serine side chain involves hydrogen bonds with residues such as Glu279 and Thr380. oup.com In the unusual SerRS from the methanogenic archaeon Methanosarcina barkeri, a zinc ion in the active site plays a crucial role in binding the amino group of the serine substrate. nih.govembopress.org This zinc ion is coordinated by three conserved protein ligands: Cys306, Glu355, and Cys461. nih.gov

Upon binding of the substrates, a "serine ordering loop" can be stabilized in a productive conformation. embopress.org For example, in M. barkeri SerRS, Trp396 packs against the serine amino group, and a hydrogen bond forms between Gln400 and the carboxyl oxygen of the serine. embopress.org These interactions correctly position the carboxylate oxygen for its nucleophilic attack on the α-phosphate of ATP, initiating the adenylation reaction. embopress.org The binding of L-seryl-AMP(1-) or its analogs occurs within a hydrophilic cleft, with interactions involving residues from conserved motifs 2 and 3. nih.govrcsb.org

Conformational Changes and Dynamics during Adenylation and Subsequent Transfer Reactions

The catalytic cycle of enzymes that process L-seryl-AMP(1-) involves significant conformational changes. These dynamic rearrangements are crucial for orchestrating the two main chemical steps: the initial adenylation of L-serine and the subsequent transfer of the seryl group to tRNA.

In many adenylation domains, including those found in nonribosomal peptide synthetases (NRPSs) which can also utilize serine, a large-scale domain rotation occurs. nih.gov After the formation of the acyl-adenylate intermediate and the release of pyrophosphate, the C-terminal subdomain of the adenylation domain can rotate by approximately 140 degrees. nih.gov This movement repositions the now-activated amino acid to interact with the next domain in the enzymatic assembly line, often a peptidyl carrier protein (PCP) domain. nih.govrsc.org

In seryl-tRNA synthetases (SerRS), the binding of substrates also induces notable conformational changes. The binding of L-seryl-AMP(1-) analogs can lead to the stabilization of flexible loops within the active site, such as the motif 2 loop. oup.com This ordering of the active site is thought to facilitate the subsequent binding of the tRNA acceptor stem. oup.com Molecular dynamics simulations have suggested an opening-and-closing motion of the catalytic domain, with a mobile loop acting as a gate. researchgate.net

Furthermore, the binding of the L-seryl-AMP(1-) analog to the catalytic domain of human SerRS can have long-range effects, leveraging the position of structural elements as far as 70 Å away, such as Insertion I in the tRNA binding domain. nih.gov This allosteric communication highlights the intricate dynamic coupling between different domains of the enzyme, ensuring the coordinated execution of the catalytic steps.

Protein-Protein Interactions Influenced by L-seryl-AMP(1-) Formation and Binding

The formation and binding of L-seryl-AMP(1-) within an enzyme can modulate its interactions with other proteins. A prime example is the interaction between human seryl-tRNA synthetase (SerRS) and the m3C RNA methyltransferase METTL6. nih.gov Cryo-EM studies have revealed that SerRS, tRNA(Ser), and METTL6 form a ternary complex. nih.govbiorxiv.org In this arrangement, SerRS acts as a tRNA selection factor for METTL6, enhancing its methylation activity. nih.govdntb.gov.ua

The structure of this complex shows that the long variable arm of tRNA(Ser) is recognized by SerRS, which anchors the tRNA at the interface between SerRS and METTL6. nih.govbiorxiv.org This suggests that the binding of tRNA(Ser), a process that is intimately linked with the seryl-adenylation state of the SerRS active site, is a prerequisite for the stable assembly of the SerRS-METTL6 complex. While the direct influence of L-seryl-AMP(1-) itself on the formation of this specific complex has not been fully detailed, the stabilization of the tRNA-bound conformation of SerRS is a key factor. oup.com

In the context of nonribosomal peptide synthesis, the adenylation domain's conformational state, which is dictated by the presence of the aminoacyl-adenylate, governs its interaction with the downstream peptidyl carrier protein (PCP) domain. nih.gov The formation of seryl-AMP within the adenylation domain of an NRPS like EntF (involved in enterobactin (B1671361) synthesis) is a prelude to the transfer of the seryl moiety to the PCP domain, a critical protein-protein interaction for the progression of the biosynthetic pathway. researchgate.netrhea-db.org

Regulation and Cellular Context of L Seryl Amp 1 Metabolism

Allosteric Regulation of L-seryl-AMP(1-)-Generating Enzyme Activity

The activity of seryl-tRNA synthetase (SerRS), the enzyme responsible for generating L-seryl-AMP(1-) from L-serine and ATP, is subject to sophisticated allosteric control. This regulation involves the substrates themselves, which can bind to the enzyme and influence its kinetic behavior in a non-linear fashion.

Research on SerRS from Saccharomyces Carlsbergensis has revealed that the enzyme possesses two sets of binding sites for its substrates: L-serine, tRNASer, and Mg2+-ATP. nih.gov The binding of these substrates exhibits cooperativity, meaning the binding of one substrate molecule can influence the binding of subsequent ones. For instance, the binding of L-serine shows anticooperative kinetics; the binding of the first serine molecule appears to negatively influence the binding of the second. nih.gov However, once two serine molecules are bound, the rate of aminoacylation increases significantly. nih.gov

Table 1: Allosteric Regulators of Seryl-tRNA Synthetase (SerRS)

| Regulator | Effect on SerRS Activity | Description of Mechanism | Citation(s) |

|---|---|---|---|

| L-Serine | Biphasic (Anticooperative) | Binding of the first serine molecule influences the binding of the second. At high concentrations, serine binding becomes the primary rate-determining factor. | nih.gov |

| tRNASer | Positive | At low serine concentrations, the reaction kinetics are second-order with respect to tRNASer, indicating it is a key regulator. | nih.gov |

| ATP | Required Substrate / Negative | As a substrate, it is essential for the reaction. However, it can also displace tRNA from the enzyme, suggesting a regulatory role beyond catalysis. | nih.gov |

| ADP | Inhibitory | Inhibits both the aminoacylation reaction and the binding of tRNASer to the enzyme. | nih.gov |

| PPi | Inhibitory | As a product of the initial adenylation step, it inhibits the binding of tRNASer. | nih.gov |

Post-Translational Modifications of L-seryl-AMP(1-)-Producing Enzymes (e.g., Phosphorylation, Glycosylation)

The function of seryl-tRNA synthetase (SerRS) extends beyond its canonical role in translation and is modulated by various post-translational modifications (PTMs). These modifications can alter the enzyme's location within the cell and its involvement in non-canonical functions, effectively linking the synthesis of L-seryl-AMP(1-) to cellular stress and metabolic signals.

Key PTMs identified on human cytosolic SerRS include phosphorylation and acetylation. nih.gov

Phosphorylation: Under conditions of hypoxia (low oxygen), SerRS is phosphorylated on serine residues Ser101 and Ser241. This phosphorylation is carried out by ATM/ATR kinases and occurs in the nucleus. nih.gov This modification is linked to the enzyme's non-canonical roles, separate from protein synthesis.

Acetylation: The acetylation of SerRS is dependent on glucose availability. This modification promotes the translocation of SerRS into the nucleus. nih.gov Once in the nucleus, the acetylated SerRS acts as a transcriptional repressor, suppressing genes involved in the de novo synthesis of lipids. nih.gov The levels of SerRS acetylation are influenced by histone/protein deacetylases HDAC4 and HDAC5. nih.gov

These PTMs highlight how the enzyme that generates L-seryl-AMP(1-) is a dynamic participant in cellular regulation, capable of sensing environmental conditions like oxygen and nutrient status and responding by altering its function and subcellular localization.

Table 2: Post-Translational Modifications of Seryl-tRNA Synthetase (SerRS)

| Modification Type | Cellular Condition | Site(s) of Modification | Functional Consequence | Citation(s) |

|---|---|---|---|---|

| Phosphorylation | Hypoxia | Ser101, Ser241 | Occurs in the nucleus; linked to non-canonical stress response functions. | nih.gov |

| Acetylation | Glucose-dependent | Not specified | Promotes nuclear translocation, where SerRS suppresses genes for lipid biosynthesis. | nih.gov |

Interplay with Cellular Energy Status and Adenylate Homeostasis

The primary sensor of cellular energy status is the AMP-activated protein kinase (AMPK). nih.govnih.gov AMPK is activated when the cellular ratios of AMP:ATP and ADP:ATP increase, a hallmark of energy stress. nih.gov Once activated, AMPK works to restore energy balance by phosphorylating a multitude of downstream targets, leading to the shutdown of ATP-consuming anabolic processes (like protein, lipid, and carbohydrate synthesis) and the activation of ATP-producing catabolic processes (like fatty acid oxidation and glycolysis). nih.govresearchgate.net

The production of L-seryl-AMP(1-) as a precursor for protein synthesis is a major anabolic, ATP-consuming process. Therefore, it is a key pathway to be downregulated during times of energy depletion. This regulation can occur through at least two mechanisms:

Indirect Regulation via AMPK: By inhibiting global protein synthesis through targets like mTORC1, AMPK activation would lead to a decreased demand for L-seryl-AMP(1-), thus conserving ATP. nih.gov

Direct Allosteric Inhibition: As noted previously, the adenylates ADP and AMP can directly interact with SerRS. ADP, a product of ATP hydrolysis, and AMP, a signal of low energy, both inhibit the aminoacylation reaction. nih.gov This provides a direct feedback mechanism where a low energy state, reflected by higher ADP and AMP levels, immediately slows down the ATP-consuming activation of serine.

This interplay ensures that the synthesis of L-seryl-AMP(1-) is tightly coupled to the cell's energy budget, preventing wasteful expenditure of ATP when energy resources are scarce.

Table 3: Key Molecules in Adenylate Homeostasis and Their Effect on L-seryl-AMP(1-) Formation

| Molecule | Role in Energy Homeostasis | Effect on SerRS / L-seryl-AMP(1-) Formation | Citation(s) |

|---|---|---|---|

| ATP | High-energy molecule | Essential substrate for the reaction. | nih.govaars.online |

| ADP | Signal of energy consumption | Allosterically inhibits SerRS activity and tRNA binding. | nih.gov |

| AMP | Key signal of low energy status | Allosterically inhibits SerRS; its ratio with ATP activates AMPK, which globally inhibits anabolic pathways. | nih.govnih.gov |

| AMPK | Master energy sensor | When activated by high AMP:ATP ratio, it inhibits ATP-consuming pathways, thus indirectly downregulating the demand for L-seryl-AMP(1-). | nih.govnih.govresearchgate.net |

Integration of L-seryl-AMP(1-) Pathways within Broader Cellular Signaling Networks

The enzyme SerRS, which catalyzes the formation of L-seryl-AMP(1-), is not confined to its role in translation. It functions as a signaling molecule that integrates protein synthesis with other critical cellular processes, including angiogenesis, gene expression, and stress responses. nih.gov This integration is often mediated by specific protein-protein interactions and post-translational modifications that direct SerRS to different cellular compartments and signaling complexes.

A prominent example of this integration is the role of SerRS in vascular development and cancer. Human cytosolic SerRS can act as an anti-angiogenic factor by influencing the signaling of Vascular Endothelial Growth Factor A (VEGFA). nih.gov This places the machinery of L-seryl-AMP(1-) synthesis into the complex signaling network that controls blood vessel formation.

Furthermore, the nuclear translocation of SerRS upon acetylation demonstrates a direct link between metabolic status (glucose availability) and gene regulation. nih.gov In the nucleus, SerRS represses the transcription of genes for lipid synthesis, integrating amino acid sensing with the control of lipid metabolism. nih.gov SerRS also participates in other signaling complexes. For instance, it indirectly binds to the methyltransferase METTL6, a necessary interaction for the proper modification of tRNASer. nih.gov

Table 4: Integration of Seryl-tRNA Synthetase (SerRS) in Cellular Signaling

| Interacting Partner / Pathway | Cellular Context | Outcome of Interaction | Citation(s) |

|---|---|---|---|

| VEGFA Signaling | Angiogenesis | SerRS acts as an anti-angiogenic and antitumor factor. | nih.gov |

| Transcriptional Machinery | High glucose / Acetylation | SerRS translocates to the nucleus and represses genes involved in lipid biosynthesis. | nih.gov |

| METTL6 (Methyltransferase) | tRNA Modification | SerRS forms a complex with METTL6 (via tRNASer) to enable tRNASer m3C32 modification. | nih.gov |

| ATM/ATR Kinases | Hypoxic Stress | These kinases phosphorylate SerRS in the nucleus as part of a stress response. | nih.gov |

Advanced Methodologies for L Seryl Amp 1 Research

Biochemical and Enzymological Approaches

Monitoring the adenylation reaction, which produces L-seryl-AMP(1-), is commonly achieved through assays that measure the consumption of substrates or the formation of products over time.

A classic method is the ATP-pyrophosphate (PPi) exchange assay , which measures the first step of the aminoacylation reaction. nih.gov In this assay, the reaction is run in the presence of radiolabeled pyrophosphate ([³²P]PPi). nih.gov The seryl-tRNA synthetase-catalyzed formation of the seryl-adenylate (B1675329) intermediate from serine and ATP is reversible, and the exchange of [³²P]PPi into ATP is measured to determine the rate of the activation step. nih.gov

Radioactive filter-binding assays provide another direct way to quantify the formation of the enzyme-bound L-seryl-AMP(1-) complex. bibliotekanauki.plasm.org In the absence of tRNA, the stable L-seryl-AMP-enzyme complex can be trapped. asm.org The assay uses radiolabeled substrates, such as [¹⁴C]serine or [¹⁴C]ATP, and the reaction mixture is filtered through nitrocellulose discs. bibliotekanauki.pl The protein and any bound radiolabeled intermediate are retained on the filter, allowing for quantification by scintillation counting. bibliotekanauki.plasm.org This method can be used for active-site titration to determine the concentration of functional enzyme molecules in a preparation. asm.org

Chromatographic methods , such as thin-layer chromatography (TLC), can be employed to separate and quantify the components of the reaction mixture. For instance, by using [³²P]-ATP, the consumption of ATP and the formation of AMP can be monitored after separating the nucleotides on TLC plates. embopress.org Similarly, high-performance liquid chromatography (HPLC) can be used for more precise separation and quantification of the substrates and products.

Understanding the binding events that precede the formation of L-seryl-AMP(1-) is crucial. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to measure the thermodynamics and kinetics of these interactions in real-time without the need for labeling. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.comtainstruments.com In a typical experiment, a solution of a ligand (e.g., serine, ATP, or an inhibitor) is titrated into a sample cell containing the seryl-tRNA synthetase. malvernpanalytical.com The resulting heat changes are measured, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. tainstruments.com This provides a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR) is an optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip. nih.gov For SerRS studies, the enzyme can be attached to the sensor surface, and potential binding partners (like substrates, inhibitors, or other proteins) are flowed over it. nih.govoup.com Binding causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU). nih.gov This allows for the calculation of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be derived. nih.gov SPR has been used to confirm stable complex formation between SerRS from Methanothermobacter thermautotrophicus and arginyl-tRNA synthetase (ArgRS), with a measured Kd of 250 nM. nih.gov It has also been used to characterize the interaction of SerRS with specific DNA sequences and other proteins. elifesciences.orgmdpi.com

The formation and turnover of the L-seryl-AMP(1-) intermediate are rapid events, often occurring on a millisecond timescale. Stopped-flow kinetics , particularly when coupled with fluorescence spectroscopy, is a pre-steady-state kinetic technique ideal for studying such transient intermediates. researchgate.netacs.orgresearchgate.net

This method involves the rapid mixing of two reactants (e.g., the SerRS-serine complex and ATP) and then stopping the flow of the solution abruptly. core.ac.uk The subsequent reaction in the observation cell is monitored over time. core.ac.uk Many enzymes, including aminoacyl-tRNA synthetases, contain intrinsic fluorophores like tryptophan, whose fluorescence emission is sensitive to conformational changes in the local environment. acs.org The binding of substrates and the formation of the L-seryl-AMP(1-) intermediate often induce such conformational changes, leading to a quench or enhancement of the protein's fluorescence. acs.org

By monitoring these fluorescence changes, researchers can measure the rates of individual steps in the reaction pathway, such as substrate binding, the chemical step of adenylate formation, and product release. acs.orgnih.gov For example, a pre-steady-state kinetic analysis of threonyl-tRNA synthetase using stopped-flow fluorimetry revealed a two-step mechanism where rapid substrate binding is followed by a conformational change leading to adenylation. acs.org Similar approaches can be applied to SerRS to dissect the kinetic mechanism of L-seryl-AMP(1-) formation and its subsequent transfer to tRNA. researchgate.netcore.ac.uk

Structural Biology Techniques

Structural biology provides a static, high-resolution picture of the molecular machinery involved in L-seryl-AMP(1-) synthesis and recognition. By visualizing the enzyme-intermediate complex, researchers can understand the specific molecular interactions that confer stability and specificity.

X-ray crystallography is a premier technique for obtaining atomic-level three-dimensional structures of proteins and their complexes. To overcome the inherent instability of the L-seryl-AMP(1-) intermediate, crystallographic studies of SerRS often utilize stable, non-hydrolyzable analogs. nih.govresearchgate.net A commonly used analog is 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA). nih.govtandfonline.com

Crystal structures of human and archaeal seryl-tRNA synthetases in complex with Ser-SA have been determined at high resolution. nih.govtandfonline.com These structures reveal that the analog binds in a deep cleft within the enzyme's catalytic domain, which is formed by an antiparallel beta-sheet and surrounding loops. researchgate.net The seryl and adenylate portions of the analog are held in place by a network of specific hydrogen bonds with conserved residues in the active site, including those within the class II synthetase motif 2 and 3 regions. researchgate.net For instance, the crystal structure of human SerRS with Ser-SA, solved at 2.9 Å resolution, showed that the binding of the analog in the catalytic domain induces a significant conformational change in a tRNA-binding domain some 70 Å away. nih.gov These detailed structural snapshots provide a framework for understanding substrate recognition, catalysis, and the allosteric communication between different domains of the enzyme upon formation of the L-seryl-AMP(1-) intermediate.

Table 1: Representative Crystal Structures of Seryl-tRNA Synthetase with L-seryl-AMP(1-) Analogs

| PDB ID | Organism | Ligand(s) | Resolution (Å) | Reference |

|---|---|---|---|---|

| 4L56 | Homo sapiens | 5'-O-[N-(L-Seryl)-Sulfamoyl]Adenosine (Ser-SA) | 2.90 | nih.gov |

| 2CJP | Pyrococcus horikoshii | 5'-O-[N-(L-Seryl)-Sulfamoyl]Adenosine (Ser-SA) | 2.60 | tandfonline.com |

| 1SET | Thermus thermophilus | 5'-O-[N-(L-Seryl)-Sulfamoyl]Adenosine (Ser-SA) | 2.50 | researchgate.net |

| 7TZB | Homo sapiens (mitochondrial) | 5'-O-[N-(L-Seryl)-Sulfamoyl]Adenosine (Ser-SA) | 2.95 | rcsb.org |

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular assemblies that are often difficult to crystallize. This is particularly relevant for studying SerRS in complex with its large tRNA substrate. nih.govbiorxiv.org

Using single-particle cryo-EM, researchers have solved the structures of human mitochondrial SerRS (mSerRS) in complex with its cognate mitochondrial tRNA, mtRNASer(GCU), at near-atomic resolution. nih.govebi.ac.uk One such structure was determined at 4.1 Å resolution. nih.govebi.ac.uk These studies revealed a unique mechanism of substrate recognition, necessitated by the fact that this mitochondrial tRNA is highly degenerated, having lost the entire D-arm that is characteristic of canonical tRNAs. nih.gov The cryo-EM structures showed that both active sites of the SerRS dimer were occupied by a seryl-adenylate analog, but only a single tRNA molecule was bound across the dimer interface. nih.gov More recently, a cryo-EM structure of a human complex containing SerRS, tRNASer, and the methyltransferase METTL6 was solved at 2.4 Å resolution, illustrating how SerRS acts as a selection factor to present the tRNA to another enzyme for modification. biorxiv.org Cryo-EM provides critical insights into the dynamic and functional states of the entire aminoacylation machinery.

Table 2: Representative Cryo-EM Structures Involving Seryl-tRNA Synthetase

| EMD ID | PDB ID | Sample Components | Resolution (Å) | Reference |

|---|---|---|---|---|

| EMD-26310 | 7TZA | Human mitochondrial SerRS, mtRNASer(GCU), Ser-SA | 4.10 | nih.govebi.ac.uk |

| EMD-17529 | 8P7C | Human SerRS, METTL6, tRNASer, SAH | 3.70 | ebi.ac.uk |

| EMD-17528 | 8P7B | Human SerRS, METTL6, tRNASer, SAH | 2.40 | biorxiv.org |

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the conformational dynamics of molecules like L-seryl-AMP(1-) in solution. copernicus.orgscispace.com This technique can reveal the ensemble of conformations a molecule adopts and the timescales of their interconversion. copernicus.orgscispace.com

NMR studies can provide detailed information on the free ligand conformational preferences and the rotational energy barriers around specific bonds. copernicus.org By comparing experimental NMR parameters, such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, with those computed for different conformations, researchers can determine the relative populations of various rotamers and isomers in solution. copernicus.org This information is crucial for understanding how L-seryl-AMP(1-) interacts with its binding partners, such as seryl-tRNA synthetase (SerRS).

For instance, NMR can be used to probe the conformational exchange dynamics around the torsion angles of L-seryl-AMP(1-), providing insights into its flexibility. copernicus.org This is particularly important as the conformation of the ligand can be significantly influenced by its environment, including the presence of enzymes. Spectroscopic analyses combined with theoretical calculations can reveal whether the molecule exists in a single, predominant conformation or undergoes dynamic exchange between multiple states. researchgate.net

Mass Spectrometry-Based Methods for L-seryl-AMP(1-) Detection and Protein AMPylation Profiling

Mass spectrometry (MS) has become an indispensable tool for the detection of L-seryl-AMP(1-) and for profiling protein AMPylation, a post-translational modification where an AMP moiety is transferred to a protein. nih.govnih.gov MS-based methods offer high sensitivity and specificity, allowing for the identification and quantification of modified proteins and peptides. nih.govfujifilm.com

In a typical MS-based workflow, proteins are digested into smaller peptides, which are then analyzed by the mass spectrometer. fujifilm.commsu.edu The mass-to-charge ratio of the peptides is measured, allowing for their identification. For AMPylated peptides, the addition of the AMP group results in a characteristic mass shift. nih.gov Collision-induced dissociation (CID) MS/MS experiments can then be used to fragment the peptides, providing sequence information and confirming the site of modification. nih.gov

Characteristic fragment ions are often observed for AMPylated peptides, including the loss of the AMP group, adenosine (B11128), or adenine, resulting in specific neutral losses. nih.gov These signature fragmentation patterns are used to selectively identify AMPylated peptides in complex mixtures. nih.gov Chemical proteomics approaches, often coupled with MS, have been developed to enrich and identify AMPylated proteins, providing insights into the scope and dynamics of this modification in various biological processes, such as neuronal differentiation. nih.govresearchgate.net

| Method | Application in L-seryl-AMP(1-) Research | Key Findings/Capabilities |

| Solution-State NMR | Elucidation of the conformational ensemble and dynamics of L-seryl-AMP(1-) in solution. | Provides data on rotational energy barriers, relative populations of conformers, and the influence of the environment on ligand conformation. copernicus.org |

| Mass Spectrometry | Detection and quantification of L-seryl-AMP(1-) and identification of AMPylated proteins. | Enables highly sensitive and specific detection of modified peptides and profiling of the "AMPylome" in different cellular contexts. nih.govnih.gov |

Genetic Engineering and Mutagenesis Strategies for Enzyme Function Elucidation

Genetic engineering and site-directed mutagenesis are fundamental techniques for dissecting the function of enzymes that interact with L-seryl-AMP(1-), primarily seryl-tRNA synthetase (SerRS). ontosight.aipnas.org By altering the amino acid sequence of the enzyme, researchers can investigate the roles of specific residues in substrate binding, catalysis, and regulation. ontosight.aipnas.org

Mutations in the SerRS gene can lead to altered enzyme function, which can have significant consequences for protein synthesis. ontosight.ai Studies involving the creation of mutant SerRS enzymes have been crucial in identifying the key domains and amino acids responsible for recognizing both L-serine and its cognate tRNA. ftb.com.hraars.online For example, mutagenesis has been used to explore the tRNA-binding domain and the catalytic domain of SerRS, revealing how these regions contribute to the enzyme's specificity and efficiency. ftb.com.hrnih.gov

Furthermore, genetic strategies have been employed to study the non-canonical functions of SerRS, such as its role in transcriptional regulation. nih.gov By creating chimeric tRNAs or introducing specific mutations, scientists can probe the intricate interactions between SerRS, tRNA, and other cellular components. pnas.orgaars.online These approaches have been instrumental in understanding how SerRS distinguishes between its cognate tRNA(Ser) and the highly similar tRNA(Sec), which is also serylated by the same enzyme as the first step in selenocysteine (B57510) biosynthesis. nih.govnih.gov

Computational Biology and Biophysical Simulations

Computational and biophysical simulation methods provide powerful in silico tools to complement experimental studies of L-seryl-AMP(1-) and its interactions. These approaches offer atomic-level insights that can be difficult to obtain through experimental means alone. 3ds.com

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of enzyme-substrate interactions. 3ds.comnih.gov For L-seryl-AMP(1-), MD simulations can be used to model its binding to the active site of SerRS and to explore the conformational changes that occur during the aminoacylation reaction. mdpi.com

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. frontiersin.orgfrontiersin.org By simulating the system under near-physiological conditions, researchers can gain insights into the binding affinity and the catalytic mechanism. nih.gov MD simulations have also been used to study the allosteric communication within SerRS, for instance, how the binding of a ligand in the active site can influence distant parts of the protein, such as the tRNA-binding domain. nih.gov

Ligand Docking Studies and Virtual Screening for Modulator Discovery

Ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. rosettacommons.orgresearchgate.net In the context of L-seryl-AMP(1-), docking studies can be used to model its interaction with the active site of SerRS. This can help in understanding the structural basis of substrate recognition and in designing novel inhibitors or modulators of the enzyme. acs.org

Virtual screening, which involves docking large libraries of chemical compounds into a protein's binding site, is a powerful approach for identifying potential new drug leads. acs.orgreceptor360.com For SerRS, virtual screening could be employed to discover small molecules that either inhibit or enhance its activity. researchgate.net These computational hits can then be validated experimentally, accelerating the drug discovery process. receptor360.com

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the SerRS-L-seryl-AMP(1-) complex. | Provides information on conformational changes, binding stability, and key intermolecular interactions over time. nih.govmdpi.com |

| Ligand Docking | Predicting the binding pose of L-seryl-AMP(1-) and other ligands in the SerRS active site. | Helps to understand the structural basis of substrate recognition and to identify potential inhibitors. rosettacommons.orgacs.org |

| Virtual Screening | In silico screening of large compound libraries against SerRS. | Facilitates the discovery of novel modulators of SerRS activity. receptor360.comresearchgate.net |

Bioinformatics Tools for Pathway and Enzyme Annotation

Bioinformatics tools are essential for annotating the enzymes and pathways involved in the metabolism and utilization of L-seryl-AMP(1-). expasy.org Databases such as UniProt and ENZYME provide comprehensive information on protein sequences, structures, functions, and catalytic activities. expasy.orguniprot.orguniprot.org

For seryl-tRNA synthetase, these resources offer detailed annotations regarding its classification, catalytic reaction (EC 6.1.1.11), binding sites for ATP and L-serine, and its role in both seryl-tRNA and selenocysteinyl-tRNA biosynthesis. uniprot.orguniprot.orguniprot.org Pathway databases like KEGG and MetaCyc allow researchers to place L-seryl-AMP(1-) and SerRS within the broader context of aminoacyl-tRNA biosynthesis and other related metabolic pathways. expasy.org The use of such bioinformatics tools is crucial for integrating experimental data and for formulating new hypotheses about the function and regulation of L-seryl-AMP(1-) in cellular processes.

Future Directions and Emerging Research Frontiers for L Seryl Amp 1

Discovery of Novel L-seryl-AMP(1-)-Mediated Biochemical Pathways

The central role of L-seryl-AMP(1-) is as a key intermediate in protein synthesis, catalyzed by aminoacyl-tRNA synthetases (aaRSs). gu.se However, the reactivity of this high-energy mixed anhydride (B1165640) suggests it could be a substrate or regulator in other, yet-to-be-discovered, biochemical pathways. Research into other metabolic intermediates has often revealed they possess moonlighting functions as signaling molecules. For instance, AMP itself is a critical energy sensor that allosterically regulates the AMP-activated protein kinase (AMPK) pathway, thereby controlling cellular energy metabolism. uniprot.org

Future research may uncover novel pathways where L-seryl-AMP(1-) acts as a signaling molecule or a precursor for other biomolecules. The discovery of new signaling pathways often involves identifying unexpected molecular interactions or cellular responses. For example, research into the immune response of bladder epithelial cells revealed a novel TLR4-mediated signaling pathway that operates alongside the classical NF-kappaB pathway, involving secondary messengers like Ca2+ and cAMP. nih.gov A similar approach could uncover new roles for L-seryl-AMP(1-). Investigating cellular contexts where seryl-tRNA synthetase (SerRS) or L-serine metabolism is dysregulated could provide clues. L-serine biosynthesis is itself crucial for mammalian central nervous system development, and its deficiency leads to severe neurological symptoms. nih.gov Exploring whether L-seryl-AMP(1-) levels fluctuate in these conditions and what downstream effects this may have could open new research avenues.

Potential research directions could include:

Investigating L-seryl-AMP(1-) as a substrate for novel enzymes: Screening for proteins that bind to or chemically modify L-seryl-AMP(1-) outside of the canonical tRNA charging reaction.

Exploring its role in post-translational modifications: Determining if the seryl moiety can be transferred to proteins or other molecules directly from L-seryl-AMP(1-).

Examining its function as a regulatory molecule: Assessing its ability to allosterically regulate enzymes involved in serine metabolism or related pathways.

Development of Advanced Methodologies for In Situ L-seryl-AMP(1-) Detection and Quantification

A significant barrier to understanding the broader roles of L-seryl-AMP(1-) is the difficulty in its detection and quantification, particularly in situ. As a transient and high-energy intermediate, it is present at low concentrations and is prone to hydrolysis. The development of robust, sensitive, and specific analytical methods is therefore a critical research frontier.

Current approaches for quantifying small bioactive molecules often rely on high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which offers high sensitivity and specificity. theses.cz This technique could be further optimized for L-seryl-AMP(1-) by developing new sample preparation methods based on dispersive solid-phase extraction to enhance recovery and minimize degradation. theses.cz

Beyond mass spectrometry, other innovative techniques are emerging. Electrochemical sensors, for example, offer the potential for real-time monitoring. researchgate.net The development of nanosensors and molecular probes that change their optical properties upon binding to a specific analyte is another promising area. acs.org Designing a chemosensor that selectively binds L-seryl-AMP(1-) could enable its visualization and quantification within living cells, providing unprecedented spatial and temporal resolution.

The table below compares potential advanced methodologies for L-seryl-AMP(1-) detection.

| Methodology | Principle | Potential Advantages for L-seryl-AMP(1-) | Key Challenges |

| UHPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for identification. | High specificity and sensitivity; allows for absolute quantification. | Requires cell lysis (not in situ); potential for analyte degradation during sample preparation. |

| Electrochemical Biosensors | An enzyme or antibody specific to L-seryl-AMP(1-) is immobilized on an electrode to generate a measurable current upon binding. | High sensitivity; potential for real-time, continuous monitoring. | Development of a highly specific recognition element (enzyme/antibody) is difficult; matrix effects in complex biological samples. |

| Fluorescent Chemosensors | A synthetic molecule designed to selectively bind L-seryl-AMP(1-) and exhibit a change in fluorescence. acs.org | Enables in situ imaging in living cells; high spatial and temporal resolution. | Designing a probe with high selectivity over ATP, AMP, and L-serine is a major synthetic challenge. |

| Liquid Cell TEM | Direct imaging of molecules in a hydrated state using transmission electron microscopy. psu.edu | Potential for direct visualization at the nanoscale. | High radiation dose can alter the sample; complex instrumentation; low throughput. |

Systems Biology Approaches to Map Comprehensive L-seryl-AMP(1-) Regulatory Networks

To move beyond a single-pathway view, systems biology offers a powerful framework for mapping the comprehensive regulatory networks in which L-seryl-AMP(1-) participates. nih.gov This approach involves integrating multiple large-scale datasets—such as transcriptomics, proteomics, and metabolomics—to build computational models of cellular processes. researchgate.netnih.gov

A systems-level investigation of L-seryl-AMP(1-) would involve perturbing the serine biosynthesis pathway or the activity of SerRS and then measuring the global downstream consequences. By correlating changes in the concentration of L-seryl-AMP(1-) with changes in gene expression (transcriptomics), protein levels (proteomics), and other metabolite levels (metabolomics), researchers can identify new components of its regulatory network. researchgate.net

For instance, a dynamic regulatory map could be constructed by monitoring these 'omics' layers over time after a specific stimulus. embopress.org This could reveal a cascade of regulatory events initiated by fluctuations in L-seryl-AMP(1-) levels, identifying transcription factors, kinases, or metabolic enzymes that are part of its network. Such models can generate new, testable hypotheses about gene and protein function that can be experimentally validated. embopress.org This approach has been successfully used to connect nitrogen assimilation pathways to the circadian clock in plants, demonstrating its power to link previously disconnected biological processes. researchgate.net

Understanding Evolutionary Divergence and Functional Specialization of L-seryl-AMP(1-)-Related Enzymes

The function of L-seryl-AMP(1-) is intrinsically linked to the enzymes that produce and consume it, primarily seryl-tRNA synthetase (SerRS). Understanding the evolution of these enzymes can provide insights into the potential for functional innovation related to L-seryl-AMP(1-). Gene duplication is a major driver of enzyme evolution, often allowing one copy to retain the original function while the other evolves a new one. frontiersin.orgnih.gov

The study of enzyme superfamilies shows that divergent evolution can lead to mechanistically diverse but related functions. nih.gov It is conceivable that in some organisms, duplicated SerRS genes have evolved to use the L-seryl-AMP(1-) intermediate for purposes other than tRNA charging. This could lead to the functional specialization seen in other biological systems, from specialized enzymes to different cell types. nih.govresearchgate.net

Research into the structural evolution of enzymes shows that divergence varies across the protein structure, with residues farther from the active site being more prone to change. biorxiv.org Analyzing the evolutionary history of SerRS across different species could reveal patterns of conservation and divergence. Highly conserved regions are likely crucial for the canonical function, while rapidly evolving regions might indicate adaptation to new substrates or interacting partners, potentially involving novel roles for L-seryl-AMP(1-). Comparative genomics and structural biology could pinpoint these key evolutionary changes, guiding experimental efforts to uncover new functions.

The table below outlines key factors in the evolution of L-seryl-AMP(1-)-related enzymes.

| Evolutionary Factor | Description | Implication for L-seryl-AMP(1-) Function |

| Gene Duplication | The process of creating a second copy of a gene. frontiersin.org | May allow one copy of SerRS to evolve a new, non-canonical function involving L-seryl-AMP(1-). |

| Functional Divergence | Following duplication, one gene copy acquires a new function. nih.gov | A diverged SerRS might use L-seryl-AMP(1-) as a precursor for a different molecule or as a signaling component. |

| Structural Constraints | The active site and structurally rigid regions of an enzyme are more conserved than flexible, distant regions. biorxiv.org | The binding pocket for L-seryl-AMP(1-) is likely highly conserved, but regions outside the core active site may evolve to interact with new partners. |

| Functional Specialization | The evolution of modules (e.g., enzymes, cells) to perform specific, distinct tasks. nih.gov | In some organisms, a specialized SerRS might exist solely for a novel L-seryl-AMP(1-)-mediated pathway. |

Q & A

Q. Q1. What analytical techniques are recommended for detecting and quantifying L-seryl-AMP(1-) in enzymatic assays?

To analyze L-seryl-AMP(1-), researchers often use reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) . This method enables chiral separation and precise quantification, especially when distinguishing between stereoisomers (e.g., D- and L-forms). For example, a Kinetex® C18 column (100 × 2.1 mm, 2.6 μm particle size) with a gradient elution system (e.g., methanol/water with formic acid) provides optimal resolution . Solid-phase extraction (SPE) using Strata™-XC columns can pre-conjugate samples to improve sensitivity. Internal standards like deuterated analogs (e.g., d11-AMP) are critical for normalization .

Q. Q2. What is the biological role of L-seryl-AMP(1-) in microbial systems?

L-seryl-AMP(1-), a transient intermediate in nonribosomal peptide synthesis, is essential for siderophore biosynthesis (e.g., enterochelin in E. coli). The EntF enzyme activates L-serine via adenylation, forming L-seryl-AMP(1-), which is subsequently transferred to a phosphopantetheine arm for cyclization . This process facilitates iron acquisition in bacteria, making it a target for antimicrobial strategies. Researchers should validate its presence in vitro using ATP-PPi exchange assays or isotopic labeling .

Advanced Research Questions

Q. Q3. How can structural studies resolve ambiguities in the catalytic mechanism of adenylation domains involving L-seryl-AMP(1-)?

Advanced structural approaches include X-ray crystallography of adenylation domains (e.g., EntF) bound to L-seryl-AMP(1-) to map active-site interactions. For example, the conserved "P-loop" and "SBS motif" in EntF stabilize the adenylated intermediate . Computational modeling (e.g., molecular dynamics simulations) can further elucidate conformational changes during substrate binding. Mutagenesis studies targeting residues like Ser- or Thr-rich regions are recommended to validate mechanistic hypotheses .

Q. Q4. What experimental designs address contradictions in kinetic data for L-seryl-AMP(1-) formation across enzyme homologs?

Discrepancies in enzyme kinetics (e.g., Km variability) may arise from differences in assay conditions or enzyme isoforms. To mitigate this:

Standardize buffer systems (e.g., pH 7.4, 25 mM Mg²⁺) to match physiological conditions.

Use stopped-flow spectroscopy or quench-flow methods to capture transient intermediates.

Compare data across homologs (e.g., EntF vs. Vibrio AngR) while controlling for cofactor requirements (e.g., 4'-phosphopantetheine) .

Apply Michaelis-Menten reanalysis with error-weighted nonlinear regression to improve parameter accuracy .

Q. Q5. How can researchers optimize in vitro reconstitution of L-seryl-AMP(1-)-dependent pathways?

Key considerations include:

Substrate purity : Synthesize L-seryl-AMP(1-) via chemoenzymatic methods (e.g., using purified adenylation domains) and verify purity via NMR or LC-MS.

Cofactor supplementation : Include ATP, Mg²⁺, and phosphopantetheinyl transferases for holo-enzyme activation.

Activity assays : Monitor AMP release via malachite green phosphate assays or radiometric detection (³²P-ATP).

Cross-validation : Compare results with genetic knockouts (e.g., ΔEntF strains) to confirm pathway specificity .

Methodological Challenges

Q. Q6. How should researchers handle contradictory data on the stability of L-seryl-AMP(1-) under varying pH conditions?

Conflicting stability profiles (e.g., hydrolysis rates) require systematic re-evaluation:

Perform accelerated stability studies across pH 3–9 at 25°C/37°C.

Use Arrhenius modeling to predict degradation kinetics.

Validate findings with orthogonal techniques (e.g., ¹H-NMR for structural integrity vs. LC-MS for quantification) .

Document buffer composition (e.g., ionic strength, chelators) to identify confounding factors.

Q. Q7. What strategies improve reproducibility in studies of L-seryl-AMP(1-) interaction networks?

Open-source data sharing : Publish raw MS/MS spectra and crystallographic datasets in repositories like Zenodo.

Blinded analysis : Use independent labs to replicate key experiments (e.g., ATPase activity assays).

Negative controls : Include adenylation-deficient enzyme mutants (e.g., EntF-K634A) to rule out non-specific binding .

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Data Interpretation and Validation

Q. Q8. How can bioinformatics tools complement experimental studies of L-seryl-AMP(1-) biosynthesis?

Use sequence alignment tools (e.g., Clustal Omega) to identify conserved adenylation domains in homologs.

Leverage molecular docking software (e.g., AutoDock Vina) to predict L-serine binding poses.

Query structure databases (e.g., PDB, CAMP) for comparative analysis of AMP-binding motifs .